4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile
Overview
Description
4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cyclization Reactions and Nitrile Ylides
Research by Groundwater and Sharp (1992) on benzonitrile 3,3-diarylallyl nitrile ylides demonstrates the thermal disrotatory electrocyclization processes, leading to the formation of stable bicyclic compounds. This indicates the relevance of such compounds in the synthesis of complex cyclic structures, potentially applicable to 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile (Groundwater & Sharp, 1992).
Heterocyclic Synthesis
The work by Medrasi, Al-Sheikh, and Salaheldin (2013) on the synthesis of 1,3-diaryl-4-aminopyrazole derivatives via enaminonitriles suggests the potential of bicyclic nitriles in heterocyclic synthesis. Such methodologies could be applicable to this compound for the development of novel heterocyclic compounds (Medrasi et al., 2013).
Azo Dyes and Heterocyclic Rings Synthesis
The synthesis of new azo dyes and heterocyclic rings as described by Abdullah and Tawfiq (2016) indicates a route for creating diverse organic molecules with potential applications in dyes and pigments. This could suggest a pathway for the derivative application of this compound in material science and dye chemistry (Abdullah & Tawfiq, 2016).
Application in Organic Synthesis
Research by Attanasi et al. (2014) on interceptive [4 + 1] annulation of 1,2-diaza-1,3-dienes with diazo esters demonstrates the versatility of bicyclic compounds in organic synthesis, particularly in constructing mono-, bi-, and tricyclic structures. This highlights the potential utility of this compound in facilitating complex organic synthesis processes (Attanasi et al., 2014).
Properties
IUPAC Name |
4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLNJLVGKZHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375408 | |
Record name | 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-73-1 | |
Record name | 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845866-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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